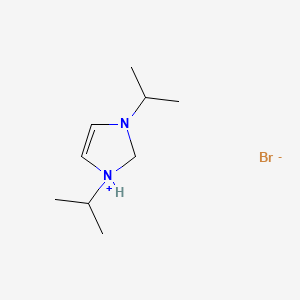![molecular formula C22H27N5 B14087221 4-[(E)-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropylaniline CAS No. 102300-34-5](/img/structure/B14087221.png)
4-[(E)-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 4-[2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropyl- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are known for their vivid colors, making them useful as dyes and pigments. The compound also contains a pyrazole ring, which is a five-membered heterocyclic structure with two adjacent nitrogen atoms. This structural motif is often associated with various biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropyl- typically involves a multi-step process. One common method includes the diazotization of 3-methyl-1-phenyl-1H-pyrazole-5-amine followed by coupling with N,N-dipropylbenzenamine. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the diazotization and coupling reactions are carried out sequentially. The use of automated systems for temperature and pH control is crucial to maintain the quality and yield of the product. Solvent extraction and recrystallization are commonly employed to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen-nitrogen double bond, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various functionalized aromatic compounds.
科学的研究の応用
Benzenamine, 4-[2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive pyrazole ring.
Industry: Utilized as a dye and pigment in various industrial applications.
作用機序
The mechanism of action of this compound is largely dependent on its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of active amines that can interact with various enzymes and receptors. The pyrazole ring is known to interact with proteins and nucleic acids, potentially disrupting their normal function and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Benzenamine, 4-(2-phenylethenyl)-N-(3,5-dimethyl-1-pyrazolylmethyl)-: Another azo compound with a similar structure but different substituents.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains a similar pyrazole ring but differs in its overall structure and functional groups.
Uniqueness
Benzenamine, 4-[2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropyl- is unique due to its specific combination of an azo group and a pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in both research and industrial applications.
特性
CAS番号 |
102300-34-5 |
|---|---|
分子式 |
C22H27N5 |
分子量 |
361.5 g/mol |
IUPAC名 |
4-[(5-methyl-2-phenylpyrazol-3-yl)diazenyl]-N,N-dipropylaniline |
InChI |
InChI=1S/C22H27N5/c1-4-15-26(16-5-2)20-13-11-19(12-14-20)23-24-22-17-18(3)25-27(22)21-9-7-6-8-10-21/h6-14,17H,4-5,15-16H2,1-3H3 |
InChIキー |
RHTLVKDSZGURDG-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C1=CC=C(C=C1)N=NC2=CC(=NN2C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14087148.png)
![4,6-dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14087150.png)


![4-[6-(Trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonyl fluoride](/img/structure/B14087177.png)
![1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(4-chlorophenyl)phosphine]](/img/structure/B14087179.png)
![1-Bromoimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B14087187.png)
![1-(4-Ethoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087188.png)


![4-{(1Z)-1-[2-({4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B14087204.png)


![[(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate](/img/structure/B14087229.png)
